Benzyl-methyl-pyrrolidin-3-yl-amine
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Overview
Description
Benzyl-methyl-pyrrolidin-3-yl-amine is a chemical compound characterized by a pyrrolidine ring substituted with benzyl and methyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-methyl-pyrrolidin-3-yl-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Substitution Reactions: The benzyl and methyl groups are introduced via substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base like sodium hydride, while methylation can be done using methyl iodide.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch Reactors: These are used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Suitable for large-scale production, these reactors offer advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Benzyl chloride, methyl iodide, sodium hydride.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced amines.
Substitution Products: Benzylated and methylated derivatives.
Chemistry:
Catalysis: this compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: This compound has potential as an enzyme inhibitor, affecting biological pathways and offering therapeutic benefits.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting neurological disorders due to its interaction with neurotransmitter systems.
Industry:
Polymer Production: It can be used in the synthesis of polymers, providing specific properties to the final material.
Mechanism of Action
The mechanism by which Benzyl-methyl-pyrrolidin-3-yl-amine exerts its effects involves:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involving neurotransmitters, leading to changes in cellular responses.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the benzyl and methyl substitutions.
N-Methylpyrrolidine: Contains a methyl group but lacks the benzyl substitution.
Benzylpyrrolidine: Contains a benzyl group but lacks the methyl substitution.
Uniqueness: Benzyl-methyl-pyrrolidin-3-yl-amine is unique due to the combined presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to its simpler analogs. This dual substitution enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-benzyl-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPQEKHXOHJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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